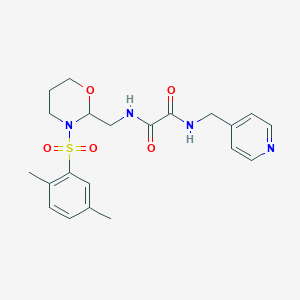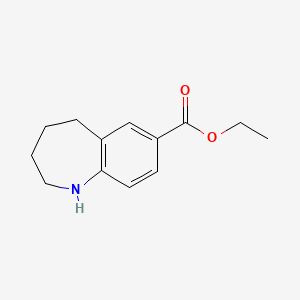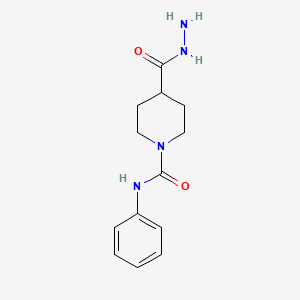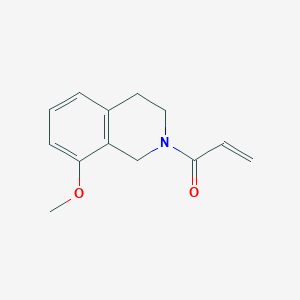![molecular formula C14H15NO5S2 B2578755 3-[(2-éthoxyphényl)sulfamoyl]thiophène-2-carboxylate de méthyle CAS No. 895261-60-6](/img/structure/B2578755.png)
3-[(2-éthoxyphényl)sulfamoyl]thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H15NO5S2 . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .
Synthesis Analysis
Thiophene-based analogs, such as “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate”, have been the subject of extensive research due to their potential biological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Applications De Recherche Scientifique
- Les dérivés du thiophène ont été étudiés pour leurs effets anti-inflammatoires et analgésiques . Le 3-[(2-éthoxyphényl)sulfamoyl]thiophène-2-carboxylate de méthyle peut présenter des propriétés similaires, ce qui en fait un candidat pour une exploration plus approfondie dans la gestion de la douleur et les troubles liés à l'inflammation.
- Les composés à base de thiophène ont démontré des effets antimicrobiens . Les chercheurs pourraient explorer le potentiel de ce composé en tant qu'agent antimicrobien contre les bactéries, les champignons ou d'autres agents pathogènes.
- Certains dérivés du thiophène présentent une activité antitumorale . L'étude de l'impact du this compound sur les cellules cancéreuses pourrait fournir des informations précieuses.
- Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion en chimie industrielle . Les chercheurs pourraient explorer si ce composé peut protéger les métaux contre la corrosion.
- Les molécules à base de thiophène jouent un rôle crucial dans les semi-conducteurs organiques, les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) . L'étude des propriétés électroniques de ce composé pourrait contribuer à la science des matériaux.
- Le système cyclique du thiophène a été utilisé dans divers agents pharmacologiques, notamment les médicaments anti-inflammatoires et les anesthésiques . Les chercheurs pourraient explorer des modifications de ce composé pour des applications thérapeutiques potentielles.
Propriétés anti-inflammatoires et analgésiques
Activité antimicrobienne
Potentiel antitumoral
Inhibition de la corrosion
Électronique organique et semi-conducteurs
Développement de médicaments
Safety and Hazards
Orientations Futures
As a useful research chemical, “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has potential applications in the development of new pharmaceuticals and other biologically active compounds . Its future directions will likely involve further exploration of its properties and potential uses in various fields of research.
Propriétés
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-3-20-11-7-5-4-6-10(11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTLZZJDCUFRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2578682.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)


![2-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2578688.png)




